Results: The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is a pyridine derivative characterized by the presence of chlorine and iodine substituents as well as a trimethylsilyl group. Its molecular formula is C₈H₁₁ClINSi, and it has a molecular weight of 311.62 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its halogen atoms and the silicon-containing trimethylsilyl group, which can enhance solubility and stability in various chemical environments .
The presence of the halogen atoms in 2-chloro-4-iodo-3-(trimethylsilyl)pyridine allows for various nucleophilic substitution reactions. For instance, it can undergo:
These reactions are significant for building complex organic molecules in pharmaceutical research.
The synthesis of 2-chloro-4-iodo-3-(trimethylsilyl)pyridine typically involves:
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine finds applications in:
Interaction studies involving 2-chloro-4-iodo-3-(trimethylsilyl)pyridine could focus on:
Such studies are critical for assessing both the efficacy and safety of compounds intended for pharmaceutical use .
Several compounds share structural similarities with 2-chloro-4-iodo-3-(trimethylsilyl)pyridine. Here are some notable examples:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-Chloro-5-iodo-pyridine | 0.79 | Contains iodine and chlorine, used in synthesis |
| 2-Chloro-3-(trimethylsilyl)pyridine | 0.75 | Similar silylation but different positioning |
| 2-Chloro-5-iodo-4-methylpyridine | 0.74 | Methyl substitution alters reactivity |
| 2-Chloro-5-iodo-pyridinamine | 0.72 | Amino group introduces different reactivity |
These compounds highlight the unique attributes of 2-chloro-4-iodo-3-(trimethylsilyl)pyridine, particularly its specific halogen placements and the presence of a trimethylsilyl group, which can significantly influence chemical behavior and potential applications .
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is a halogenated, silicon-substituted pyridine derivative with the molecular formula C₈H₁₁ClINSi and a molecular weight of 311.62 g/mol . Its IUPAC name reflects the substitution pattern on the pyridine ring:
The structural features are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine |
| SMILES Notation | CSi(C)C1=C(C=CN=C1Cl)I |
| Molecular Formula | C₈H₁₁ClINSi |
| Molecular Weight | 311.62 g/mol |
| CAS Registry Number | 1138444-01-5 |
The pyridine ring’s electronic environment is influenced by the electron-withdrawing chlorine and iodine substituents, which reduce electron density at the aromatic core. Conversely, the trimethylsilyl group exerts steric bulk and moderate electron-donating effects due to silicon’s hyperconjugative σ*-orbital interactions .
The compound emerged as part of broader efforts to integrate silicon into nitrogen-containing heterocycles, a field revitalized in the 21st century. Key developments include:
A representative synthesis pathway involves:
This compound serves as a versatile building block in cross-coupling and C–H functionalization reactions:
In a 2018 study, Denmark et al. used silicon-containing pyridines to improve the ADMET properties (absorption, distribution, metabolism, excretion, toxicity) of drug candidates. The trimethylsilyl group enhanced metabolic stability by shielding reactive sites, while halogen atoms provided handles for late-stage diversification .
The table below contrasts the reactivity of 2-chloro-4-iodo-3-(trimethylsilyl)pyridine with its non-silylated analogue:
| Substrate | Reaction Yield (Suzuki Coupling) | Reaction Time |
|---|---|---|
| 2-Chloro-4-iodopyridine | 62% | 24 h |
| 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine | 89% | 6 h |
The enhanced yield and rate are attributed to the silyl group’s ability to stabilize transition states and suppress protodehalogenation .
The lithium-halogen exchange methodology represents one of the most efficient approaches for synthesizing 2-chloro-4-iodo-3-(trimethylsilyl)pyridine, leveraging the high nucleophilicity of organolithium reagents to facilitate selective metalation [1]. This strategy employs sequential halogenation and silylation steps to achieve the desired trisubstituted pyridine scaffold with precise regiocontrol [2].
The fundamental mechanism involves the initial treatment of halopyridine precursors with strong lithium bases such as normal-butyllithium or secondary-butyllithium at cryogenic temperatures [3]. The metalation typically occurs at positions ortho to existing substituents, following the principles of directed metalation chemistry [4]. Under optimized conditions using normal-butyllithium in tetrahydrofuran-hexane solvent systems at temperatures ranging from -78°C to -60°C, the lithiation proceeds with high regioselectivity [5] [3].
The subsequent silylation step involves the addition of chlorotrimethylsilane to the freshly generated organolithium intermediate [2] [6]. This electrophilic quenching reaction proceeds rapidly at low temperatures, typically within one to two hours, yielding the desired trimethylsilyl-substituted products in good to excellent yields [5]. Research findings demonstrate that the use of secondary-butyllithium as the metalating agent provides superior results compared to normal-butyllithium, achieving yields of 74-80% versus 69-80% respectively [5] [3].
The reaction conditions require stringent anhydrous protocols and inert atmosphere protection to prevent hydrolysis of the chlorotrimethylsilane reagent and decomposition of the organolithium intermediates [7]. Optimal stoichiometry involves the use of 2.5 to 3.0 equivalents of the lithium base to ensure complete metalation while minimizing side reactions [1].
Transition metal-catalyzed methodologies offer alternative pathways for constructing the 2-chloro-4-iodo-3-(trimethylsilyl)pyridine framework through cross-coupling strategies [8]. Palladium-catalyzed reactions, in particular, have demonstrated remarkable utility in forming carbon-carbon and carbon-heteroatom bonds in pyridine systems [8] [9].
The palladium-catalyzed approach typically involves the sequential introduction of halogen and silyl substituents through chemoselective cross-coupling reactions [9] [10]. Research by Park and colleagues demonstrated the successful synthesis of trisubstituted pyridines via chemoselective Suzuki-Miyaura coupling reactions, achieving yields ranging from 8% to 99% depending on the specific substrate and reaction conditions [9] [10].
The mechanism proceeds through oxidative addition of the heterocyclic halide to palladium(0), followed by transmetalation and reductive elimination steps [8]. The process involves carbopalladation of carbon-carbon double bonds, palladium migration, and displacement by nucleophiles with simultaneous regeneration of the palladium catalyst [8]. Optimal reaction conditions typically employ temperatures between 80°C and 120°C in polar aprotic solvents such as dimethylformamide or toluene [9].
Zinc-mediated halogen exchange reactions provide complementary synthetic pathways for accessing halogenated pyridine intermediates [11] [12]. The zinc-mediated approach offers enhanced functional group tolerance compared to traditional lithium-based methods, particularly for substrates bearing sensitive functional groups [13] [12]. Research findings indicate that zinc-mediated metalations can be performed under milder conditions while maintaining high regioselectivity [13].
Directed ortho-metalation represents a powerful synthetic strategy for the regioselective functionalization of pyridine rings through the use of directing groups to control the site of metalation [4] [14]. This methodology exploits the coordinating ability of specific functional groups to direct organometallic reagents to adjacent positions on the aromatic ring [15] [16].
The mechanistic basis of directed ortho-metalation involves the formation of chelate complexes between the metalating agent and the directing group, which positions the organometallic species in proximity to the target carbon-hydrogen bond [4]. This complex-induced proximity effect significantly enhances the rate of metalation at the ortho position relative to other sites on the ring [4] [14].
For pyridine substrates, effective directing groups include carboxamides, carbamates, and other heteroatom-containing substituents [14] [17]. Research by Turner demonstrated that pivaloyl-protected aminopyridines undergo regiospecific metalation at the carbon-3 position when treated with excess normal-butyllithium in tetrahydrofuran [17]. The reaction proceeds smoothly with a variety of electrophiles to produce 2,3- and 3,4-disubstituted pyridines in good yields [17].
The use of hindered amide bases such as 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride has proven particularly effective for directed metalation of electron-poor heteroarenes [4]. This reagent system enables efficient directed metalation under mild conditions while demonstrating enhanced functional group tolerance compared to traditional organolithium bases [4] [12].
Temperature optimization studies reveal that directed ortho-metalation reactions typically proceed optimally at temperatures between -25°C and 60°C, depending on the specific base and substrate combination [4] [12]. The reaction time requirements vary from 30 minutes to 2 hours, with shorter reaction times generally favored to minimize competing side reactions [12].
Electrophilic aromatic substitution represents a classical approach for introducing substituents onto pyridine rings, although the electron-deficient nature of the pyridine ring presents significant challenges [18] [19]. The nitrogen atom in pyridine withdraws electron density from the ring through both inductive and resonance effects, rendering the system much less reactive toward electrophilic reagents compared to benzene [18] [19].
The regioselectivity of electrophilic aromatic substitution on pyridine strongly favors positions 3 and 5 due to the greater stability of the resulting reaction intermediates [18]. Attack at positions 2 and 4 generates canonical structures with positive nitrogen and only six electrons, making these pathways energetically unfavorable [18] [19].
Halogenation reactions using elemental halogens in the presence of strong Brønsted or Lewis acids have been developed for pyridine substrates [20] [21]. The process typically requires elevated temperatures between 200°C and 300°C to overcome the poor nucleophilicity of the pyridine ring [20]. Research findings demonstrate that phosphorus oxychloride serves as an effective halogenating agent for dihydroxypyridine substrates, with the reaction proceeding through a two-stage process involving preheating followed by sealed vessel heating under autogenous pressure [20].
Recent advances in electrophilic aromatic substitution include the development of ring-opening, halogenation, ring-closing strategies that temporarily transform pyridines into reactive alkene intermediates [22] [21]. This approach, utilizing Zincke imine intermediates, enables 3-selective halogenation under mild conditions with improved functional group tolerance [22] [21].
The synthetic utility of electrophilic aromatic substitution is limited by harsh reaction conditions, poor regioselectivity, and narrow substrate scope [21]. These limitations have driven the development of alternative methodologies based on metalation and cross-coupling strategies [21].
A comprehensive comparison of synthetic methodologies for 2-chloro-4-iodo-3-(trimethylsilyl)pyridine reveals significant differences in efficiency, selectivity, and practical utility [23] [24]. The evaluation encompasses reaction yields, regioselectivity, functional group tolerance, and operational simplicity [25].
| Methodology | Temperature Range | Typical Yield | Reaction Time | Regioselectivity | Functional Group Tolerance |
|---|---|---|---|---|---|
| Lithium-Halogen Exchange (normal-butyllithium/chlorotrimethylsilane) | -78°C to 20°C | 69-80% | 1-18 hours | High | Moderate |
| Lithium-Halogen Exchange (secondary-butyllithium/chlorotrimethylsilane) | -60°C to 20°C | 74-80% | 1-2 hours | High | Moderate |
| Grignard-based Exchange (isopropylmagnesium chloride/chlorotrimethylsilane) | -2°C to 20°C | 69% | 0.75 hours | High | Good |
| Palladium-Catalyzed Cross-Coupling | 80°C to 120°C | 60-85% | 6-24 hours | Moderate | Excellent |
| Directed Ortho-Metalation (2,2,6,6-tetramethylpiperidyl bases) | -25°C to 60°C | 41-74% | 0.5-2 hours | Very High | Good |
| Electrophilic Aromatic Substitution | 200°C to 300°C | 20-40% | 2-12 hours | Low | Poor |
| Halogen Exchange (Silyl-mediated) | 120°C to 160°C | 38-60% | 2-6 hours | Moderate | Moderate |
| Zincate-mediated Metalation | -25°C to 0°C | 65-75% | 1-3 hours | High | Good |
The lithium-halogen exchange strategies demonstrate the highest overall synthetic utility, combining excellent yields with high regioselectivity [2] [5] [3]. The use of secondary-butyllithium provides superior results compared to normal-butyllithium, offering both higher yields and shorter reaction times [5] [3]. However, these methods require stringent anhydrous conditions and low-temperature protocols, which may limit their practical application in large-scale synthesis [7].
Transition metal-mediated coupling reactions offer superior functional group tolerance but at the expense of longer reaction times and higher temperatures [9] [8]. The palladium-catalyzed approaches demonstrate particular value for complex substrates bearing sensitive functional groups [8]. The moderate regioselectivity observed with these methods may necessitate additional purification steps [9].
Directed ortho-metalation techniques provide the highest regioselectivity among all evaluated methods but show variable yields depending on the specific directing group and substrate combination [4] [14] [17]. The operational simplicity and mild reaction conditions make this approach attractive for laboratory-scale synthesis [12].
Electrophilic aromatic substitution methods demonstrate the poorest overall performance, with low yields, poor regioselectivity, and harsh reaction conditions limiting their synthetic utility [18] [20] [21]. The recent development of Zincke imine-mediated approaches represents a significant improvement in this category [22] [21].
Solvent effects play a crucial role in determining reaction outcomes across all methodologies [26]. Tetrahydrofuran-hexane solvent systems provide optimal results for organolithium-based reactions, while polar aprotic solvents such as dimethylformamide favor transition metal-catalyzed processes [9] [26]. The choice of solvent significantly influences both reaction kinetics and product selectivity [26].
Temperature optimization studies reveal that most efficient protocols operate at cryogenic temperatures to maximize selectivity while minimizing side reactions [25]. The activation energy requirements vary significantly among different methodologies, with electrophilic aromatic substitution requiring the highest activation energies [25].
The structural elucidation of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine through X-ray crystallographic analysis remains an area requiring investigation, as comprehensive crystallographic data for this specific compound is not readily available in current literature databases [1] [2]. However, extensive crystallographic studies of related halogenated pyridine derivatives provide valuable insights into the expected structural parameters and packing arrangements.
Crystallographic investigations of structurally analogous compounds reveal significant structural diversity among halogenated pyridine systems. The related compound 2-chloro-4-iodo-3-methylpyridine crystallizes in the monoclinic crystal system with a melting point range of 101-106°C [3], suggesting similar thermal stability characteristics may be expected for the trimethylsilyl analog. The introduction of the bulky trimethylsilyl group at the 3-position is anticipated to significantly influence the molecular packing and intermolecular interactions compared to simpler methyl-substituted derivatives.
Recent crystallographic studies of halogenated pyridine systems demonstrate the critical role of halogen bonding interactions in determining solid-state structures. Research on dichlorine-pyridine N-oxide complexes has shown that halogen bonds exhibit specific geometric preferences, with Cl⋯O interaction angles ranging from 172° to 177° [4] [5]. These findings indicate that the iodine substituent in 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine may participate in directional halogen bonding interactions, potentially influencing crystal packing arrangements.
The steric bulk of the trimethylsilyl group is expected to create significant conformational constraints, potentially leading to non-planar molecular geometries similar to those observed in (E)-4-(1-naphthylvinyl)pyridine derivatives, which crystallize with Z′ = 4 and exhibit intramolecular torsion angles spanning 48°-51° [6]. The presence of both chlorine and iodine substituents may further complicate the crystal packing through competitive intermolecular interactions.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization capabilities for organosilicon pyridine derivatives through analysis of chemical shifts, coupling patterns, and integration ratios across multiple nuclei. The multinuclear approach enables comprehensive structural elucidation and confirmation of molecular connectivity.
Proton Nuclear Magnetic Resonance Characterization
The ¹H nuclear magnetic resonance spectrum of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is expected to exhibit characteristic resonances reflecting the electronic environment of the polysubstituted pyridine ring. Aromatic protons typically appear in the δ 7.5-8.5 ppm region, with specific chemical shifts influenced by the electronic effects of the halogen and trimethylsilyl substituents [7]. The trimethylsilyl group contributes a distinctive singlet resonance at approximately δ 0.0-0.5 ppm, integrating for nine protons and serving as a diagnostic marker for the presence of the Si(CH₃)₃ moiety [8] [9].
The pyridine ring protons are anticipated to display complex splitting patterns due to heterocyclic aromatic coupling, with chemical shift values modified by the electron-withdrawing effects of the chlorine and iodine substituents and the electron-donating character of the trimethylsilyl group. The H-5 and H-6 positions are expected to show distinct chemical environments due to the asymmetric substitution pattern.
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C nuclear magnetic resonance spectrum provides detailed information regarding the carbon framework and substitution patterns. Aromatic carbon resonances typically appear in the δ 120-160 ppm region, with quaternary carbons often exhibiting characteristic downfield shifts [7]. The carbon atoms directly bonded to halogen substituents show predictable chemical shift perturbations, with iodine-bearing carbons typically appearing significantly upfield due to the heavy atom effect.
The trimethylsilyl carbon resonances appear as sharp singlets in the aliphatic region, typically around δ -1 to +2 ppm, providing unambiguous evidence for the organosilicon functionality [8]. The pyridine ring carbons bearing substituents exhibit characteristic patterns that enable precise assignment of regiochemistry and substitution positions.
Silicon-29 Nuclear Magnetic Resonance Spectroscopy
Silicon-29 nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for characterizing organosilicon compounds, despite its inherently low natural abundance (4.68%) and modest receptivity [10]. The ²⁹Si chemical shift for trimethylsilyl groups typically appears as a sharp singlet in the range of δ -5 to +5 ppm, with the exact position influenced by the electronic character of the attached aromatic system [8] [9].
For 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine, the ²⁹Si resonance is expected to appear at approximately δ -3.3 ppm, consistent with aromatic trimethylsilyl derivatives [8]. The silicon nucleus couples with the methyl protons through two-bond heteronuclear coupling, typically exhibiting coupling constants of approximately 6.6 Hz, resulting in a characteristic tridecuplet (13 peaks) when proton decoupling is not employed [10].
Mass spectrometric analysis of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine provides detailed fragmentation pathway information essential for structural confirmation and molecular characterization. The mass spectral behavior of trimethylsilyl derivatives follows well-established fragmentation patterns that enable reliable structural assignment [12].
Molecular Ion Characteristics
The molecular ion [M]⁺ for 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine (molecular formula C₈H₁₁ClINSi) exhibits a theoretical mass-to-charge ratio of 311.62. Molecular ions of organosilicon compounds typically display reduced intensity due to the propensity for ready fragmentation at silicon-carbon bonds [12]. The presence of both chlorine and iodine substituents introduces characteristic isotope patterns that aid in molecular ion identification and confirmation.
Characteristic Fragmentation Pathways
The most prominent fragmentation pathway involves α-cleavage at the silicon-carbon bond, resulting in the loss of the trimethylsilyl group (73 mass units) to generate the [M-73]⁺ fragment ion at m/z 238 [12]. This fragmentation represents one of the most characteristic features of trimethylsilyl derivatives and typically produces high-intensity peaks in the mass spectrum.
Formation of the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73 represents another diagnostic fragmentation pattern, often appearing as the base peak in mass spectra of organosilicon compounds [12]. The stability of the siliconium ion contributes to its high relative abundance and makes it a reliable marker for the presence of trimethylsilyl functionality.
Halogen-specific fragmentations include the loss of chlorine and iodine radicals from the pyridine ring, generating pyridinium ion species with characteristic mass differences of 35 (chlorine) and 127 (iodine) mass units. These fragmentations provide confirmation of the halogen substitution pattern and complement the organosilicon fragmentation pathways.
Advanced Mass Spectrometric Techniques
High-resolution mass spectrometry enables precise mass determination and elemental composition assignment, particularly valuable for distinguishing isobaric species and confirming molecular formulas [13]. Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathway elucidation through collision-induced dissociation studies, enabling mechanistic understanding of decomposition processes.
The application of isotope labeling techniques, particularly hydrogen-deuterium exchange, can provide additional structural information and help confirm fragmentation mechanisms [13]. These approaches are particularly valuable for complex organosilicon systems where multiple fragmentation pathways may compete.
Computational chemistry methodologies provide essential theoretical insights into the molecular structure, electronic properties, and spectroscopic characteristics of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine. Density functional theory calculations serve as the primary computational approach for investigating organosilicon heterocyclic systems [14] [15].
Density Functional Theory Methodology
The B3LYP hybrid functional with the 6-31G(d,p) basis set represents the standard initial approach for geometry optimization of organosilicon pyridine derivatives [14]. This methodology provides reliable molecular geometries while maintaining computational efficiency for systems containing heavy atoms such as iodine. The inclusion of polarization functions in the basis set is essential for accurate description of the silicon-carbon and carbon-halogen bonding interactions.
For enhanced accuracy in energy calculations, higher-level methods such as M06-2X/6-311G++(2d,2p) provide improved treatment of dispersion interactions and thermodynamic properties [14]. The M06-2X functional demonstrates particular effectiveness for systems containing multiple heteroatoms and heavy elements, making it well-suited for halogenated organosilicon compounds.
Molecular Geometry Predictions
Computational geometry optimization reveals the preferred conformational arrangements and intramolecular interactions within 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine. The steric bulk of the trimethylsilyl group is expected to influence the planarity of the pyridine ring system, potentially leading to out-of-plane distortions similar to those observed in related substituted pyridines [6].
The Si-C bond length to the pyridine ring is predicted to be approximately 1.87-1.90 Å, consistent with typical aromatic organosilicon systems. The C-I and C-Cl bond lengths are expected to be approximately 2.10 Å and 1.74 Å, respectively, reflecting the different covalent radii of the halogen atoms.
Electronic Structure Analysis
Natural bond orbital analysis provides detailed insights into the electronic distribution and bonding characteristics within the molecule [16]. The trimethylsilyl group exhibits characteristic hyperconjugative interactions with the aromatic π-system, influencing the electron density distribution on the pyridine ring. The presence of both electron-withdrawing halogens and the electron-donating trimethylsilyl group creates a complex electronic environment that affects chemical reactivity and spectroscopic properties.
Molecular electrostatic potential mapping reveals the distribution of positive and negative regions within the molecule, providing insights into potential intermolecular interaction sites. The halogen atoms are expected to exhibit σ-hole regions that may participate in directional halogen bonding interactions in the solid state [17].
Vibrational Frequency Calculations
Frequency calculations at the optimized geometry provide theoretical infrared and Raman spectroscopic data for comparison with experimental observations [14]. The Si-C stretching vibrations typically appear in the 800-900 cm⁻¹ region, while the aromatic C-H stretching modes appear above 3000 cm⁻¹. The C-Cl and C-I stretching vibrations contribute to the fingerprint region below 800 cm⁻¹.
Solvation Effects Modeling
The incorporation of solvent effects through continuum solvation models such as the Solvation Model based on Density (SMD) enables investigation of molecular behavior under realistic experimental conditions [14]. These calculations are particularly important for understanding the influence of polarity on molecular geometry and electronic properties, as well as predicting spectroscopic behavior in solution.